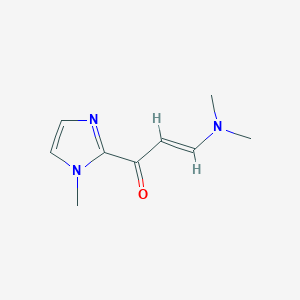

3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one

Description

This compound is an enaminone derivative featuring a 1-methylimidazole core linked to a dimethylamino-substituted propenone moiety. Its synthesis typically involves a one-pot protocol starting from 2-acetyl benzo[d]imidazole and dimethylformamide dimethylacetal (DMF-DMA) under reflux conditions . The enaminone structure confers unique electronic properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(E)-3-(dimethylamino)-1-(1-methylimidazol-2-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H13N3O/c1-11(2)6-4-8(13)9-10-5-7-12(9)3/h4-7H,1-3H3/b6-4+ |

InChI Key |

SEIDIAKMIAKYLN-GQCTYLIASA-N |

Isomeric SMILES |

CN1C=CN=C1C(=O)/C=C/N(C)C |

Canonical SMILES |

CN1C=CN=C1C(=O)C=CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Dimethylamino Group: This can be done via nucleophilic substitution reactions where a dimethylamine is introduced to a suitable precursor.

Formation of the Prop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the prop-2-en-1-one moiety.

Reduction: Reduction reactions could target the imidazole ring or the carbonyl group in the prop-2-en-1-one moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole ring or the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with imidazole rings are often studied for their enzyme inhibitory activities and potential therapeutic effects.

Medicine

Medicinal chemistry research might explore this compound for its potential as a drug candidate, particularly for its interactions with biological targets.

Industry

In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The dimethylamino group might enhance the compound’s ability to cross cell membranes or interact with specific proteins.

Comparison with Similar Compounds

Electronic and Physicochemical Properties

- 1-Methylimidazole vs.

- Thiazole vs. Imidazole : The thiazole derivative (C₈H₁₀N₂OS) introduces a sulfur atom, which may alter redox behavior and binding affinity in biological systems compared to nitrogen-rich imidazole .

- Nitroimidazole Derivatives : The nitro group (e.g., in ) confers electron-withdrawing effects, increasing reactivity in electrophilic substitutions and antimicrobial activity .

Analytical Characterization

- X-ray Crystallography : SHELX software () is widely used for structural validation of these compounds, ensuring accurate bond-length and angle measurements .

- Spectroscopic Data : NMR and HRMS (e.g., ) are critical for confirming molecular structures, particularly distinguishing regioisomers in imidazole derivatives .

Biological Activity

3-(Dimethylamino)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one, also known by its CAS number 521951-18-8, is a compound of significant interest due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₃N₃O

- Molecular Weight : 179.22 g/mol

- CAS Number : 521951-18-8

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The dimethylamino group is known for enhancing lipophilicity, which may facilitate cellular uptake and interaction with target proteins.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 15.3 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12.7 | Inhibition of mitochondrial function |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate effectiveness against several strains.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 150 |

3. Enzyme Inhibition

Research has demonstrated that this compound acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's.

Table 3: AChE Inhibition Data

| Compound | IC50 (nM) |

|---|---|

| Standard (Donepezil) | 15.68 |

| This compound | 22.5 |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer efficacy of the compound in vitro and in vivo. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings showed that treatment with the compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.